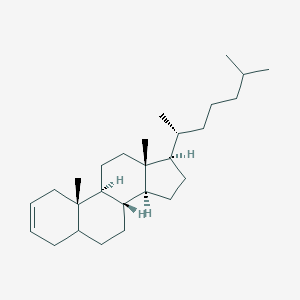

Cholest-2-ene

Description

Structure

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYMZAUDAYPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936048 | |

| Record name | Cholest-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-73-0, 15910-23-3 | |

| Record name | Cholest-2-ene, (5.alpha.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-2-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cholest 2 Ene and Its Analogues

Strategies for the Preparation of Cholest-2-ene

The introduction of a double bond at the C-2 position of the cholestane (B1235564) skeleton can be achieved through several synthetic routes. These methods often leverage the reactivity of neighboring functional groups to facilitate the formation of the alkene.

Elimination Reactions in Steroid Synthesis

Elimination reactions are a cornerstone of alkene synthesis in steroid chemistry. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The regioselectivity and stereoselectivity of these reactions are crucial for the successful synthesis of the desired isomer.

In the context of this compound synthesis, elimination reactions can be induced from precursors such as dihalides. For instance, the reductive elimination of 1,2-dihalides using reagents like lithium aluminum hydride can produce the corresponding alkene. cdnsciencepub.com The mechanism often proceeds via a trans-elimination pathway, where the departing groups are anti-periplanar to each other. cdnsciencepub.com The choice of base and substrate structure can influence the outcome, with bulky substrates and strong bases favoring the E2 mechanism. For example, sodium trimethoxyborohydride in diglyme (B29089) has been shown to convert a 1,2-dibromide to this compound in high yield. cdnsciencepub.com

Another approach involves the dehydrobromination of bromo-cholestane derivatives. For example, the reaction of a gem-dibromo derivative with potassium tert-butoxide can yield an isomeric mixture of 3-bromocholest-2(3)-enes. core.ac.uk

Table 1: Elimination Reactions for this compound Synthesis

| Precursor | Reagents | Product | Yield | Reference |

| 2α,3β-Dibromocholestane | Sodium trimethoxyborohydride, diglyme | This compound | 88% | cdnsciencepub.com |

| gem-Dibromo derivative | Potassium tert-butoxide, THF | 3-Bromocholest-2(3)-enes | 83% | core.ac.uk |

Hydroboration-Oxidation Approaches

Hydroboration-oxidation is a two-step reaction sequence that is highly valuable for the synthesis of alcohols from alkenes with anti-Markovnikov regioselectivity. numberanalytics.com However, this methodology can also be adapted for the preparation of alkenes through a sequence involving hydroboration followed by elimination.

A convenient two-step synthesis of cholest-2-en-6-one from cholesterol utilizes a combined elimination of a 3β-borate ester and hydroboration-oxidation at the C-6 position. tandfonline.comtandfonline.com In this process, the hydroboration of cholesterol followed by heating the intermediate organoborane leads to the elimination of the 3β-borate ester, forming the C-2 double bond, alongside isomerization and oxidation at C-6. tandfonline.com The reaction of an alkene with a borane (B79455) (BH3) forms an alkylborane, which is then oxidized. numberanalytics.com The boron atom typically adds to the less substituted carbon of the double bond. numberanalytics.com

Table 2: Hydroboration-Based Synthesis

| Starting Material | Key Steps | Product | Reference |

| Cholesterol | Hydroboration, thermal elimination of 3β-borate ester, oxidation | Cholest-2-en-6-one | tandfonline.comtandfonline.com |

Flash Vacuum Pyrolysis Techniques for Steroidal Alkenes

Flash vacuum pyrolysis (FVP) is an environmentally friendly synthetic method that involves heating a substrate in the gas phase under high vacuum. tubitak.gov.trtubitak.gov.tr This technique is particularly useful for unimolecular reactions and can be applied to the synthesis of steroidal alkenes from suitable precursors. tubitak.gov.tr

The FVP of steroidal oxalate (B1200264) dimers has been demonstrated as a one-step route to synthesize monomeric steroidal enes, dienes, and trienes. tubitak.gov.trtubitak.gov.tr The proposed mechanism involves the homolytic cleavage of the oxalate linkage to form radicals, followed by decarboxylation to generate alkyl radicals. tubitak.gov.tr Subsequent radical-mediated steps lead to the formation of the double bond. tubitak.gov.tr This method avoids the use of potentially harsh reagents, making it a "green" alternative for alkene synthesis. tubitak.gov.tr

Table 3: FVP Synthesis of Steroidal Alkenes

| Precursor Type | Conditions | Product Type | Key Feature | Reference |

| Steroidal oxalate dimers | Flash Vacuum Pyrolysis | Monomeric steroidal alkenes | Environmentally friendly, no reagents | tubitak.gov.trtubitak.gov.tr |

Modified Literature Procedures for Cholestane Derivatives

The synthesis of this compound and its analogues often involves the adaptation and modification of established literature procedures to improve yields, reduce steps, or access novel derivatives.

For example, a modified version of a literature procedure was used to prepare 3-methyl-5α-cholest-2-ene from 5α-cholestan-3-one. nih.gov This involved reaction with methylmagnesium iodide followed by dehydration. nih.gov Similarly, a simple and practical synthesis of chiral fluorene (B118485) derivatives attached to a cholestane moiety has been described, starting from readily available materials. core.ac.uk This multi-step synthesis can be performed without the need for chromatographic purification of intermediates. core.ac.uk

The synthesis of A-ring fused pyran derivatives of cholestane follows a two-step procedure involving an initial aldol (B89426) reaction of cholestan-3-one (B8813596) with various benzaldehydes, followed by a microwave-assisted cyclization. semanticscholar.org This highlights the regioselectivity of the initial reaction towards the C-2 position of the steroid. semanticscholar.org

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a versatile template for the introduction of various functional groups, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Stereoselective Synthesis of Chloro-Formyl Steroids

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and has been applied to the synthesis of functionalized steroids. The reaction of ketosteroids with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of chloro-formyl derivatives. researchgate.net

The stereoselective synthesis of 3-chloro-2-formyl-5α-cholest-2-ene has been achieved through the Vilsmeier reaction of 5α-cholestan-3-one. researchgate.net The stereochemistry of the product is dependent on the stereochemistry of the starting material; a trans fusion between rings A and B leads to the 3-chloro-2-formyl product. researchgate.net These chloro-formyl steroids are valuable precursors for the synthesis of hybrid heterosteroids. researchgate.net

Table 4: Synthesis of Functionalized this compound Derivatives

| Starting Material | Reagents | Product | Key Feature | Reference |

| 5α-Cholestan-3-one | Vilsmeier reagent (POCl₃, DMF) | 3-Chloro-2-formyl-5α-cholest-2-ene | Stereoselective formation of chloro-formyl group | researchgate.net |

Preparation of Steroidal 2-Ene Compounds from Tosylates

A significant advancement in the synthesis of steroidal 2-enes involves the detosylation of 3β-tosylates. tandfonline.com Steroidal 2-ene compounds are crucial as key intermediates in the synthesis of plant hormones known as brassinosteroids. tandfonline.com Traditional methods for preparing these 2-enes often required acidic conditions, making them unsuitable for substrates with acid-labile functional groups. tandfonline.com

An improved method circumvents this limitation by using lithium bromide (LiBr) in N,N-dimethylformamide (DMF) under milder, basic conditions. tandfonline.com The addition of a base, such as potassium acetate, pyridine, or lithium carbonate, is crucial for achieving high yields, especially for acid-sensitive compounds. tandfonline.com For instance, the reaction of 3β-p-toluenesulfonyloxy-5α-cholestan-6-one with LiBr and an additive in DMF at 160°C for one hour produces 5α-cholest-2-en-6-one in high yields. tandfonline.com In the absence of a basic additive, the reaction can lead to unwanted byproducts like dehydrated compounds. tandfonline.com This method has been demonstrated to be effective for both acid-labile and acid-stable tosylates, representing a significant improvement over previous techniques. tandfonline.com

The reaction of sterol tosylates with hydroquinone (B1673460) catalyzed by montmorillonite (B579905) K10 has also been explored. nih.gov While this can lead to the formation of desired dimers, the use of a 3-tosylate as a substrate instead of the free sterol helps suppress the formation of disteroidal ether byproducts. nih.gov For example, cholesteryl tosylate reacts with hydroquinone in the presence of montmorillonite K10 to yield the desired dimer in 67% yield. nih.gov Another application of this general strategy is the synthesis of 17α-amino-5α-androst-2-ene from epiandrosterone, which proceeds through the formation of a tosylate followed by nucleophilic substitution with azide (B81097) and subsequent reduction. researchgate.net

Table 1: Effect of Additives on the Synthesis of 5α-cholest-2-en-6-one (2a) and 5α-hydroxycholest-2-en-6-one (2b) from their Respective Tosylates

| Entry | Substrate | Reagent | Additive | Solvent | Temp (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1a | LiBr | Pyridine | DMF | 160 | 1 | 2a | 87 |

| 2 | 1a | LiBr | Na₂CO₃ | DMF | 160 | 1 | 2a | 87 |

| 3 | 1a | LiBr | Li₂CO₃ | DMF | 160 | 1 | 2a | 88 |

| 4 | 1b | LiBr | Pyridine | DMF | 160 | 1 | 2b | 90 |

| 5 | 1b | LiBr | Na₂CO₃ | DMF | 160 | 1 | 2b | 90 |

| 6 | 1b | LiBr | Potassium Acetate | DMF | 160 | 1 | 2b | 90 |

Data sourced from an improved preparation method for steroidal 2-enes. tandfonline.com Substrate 1a: 3β-p-toluenesulfonyloxy-5α-cholestan-6-one Substrate 1b: 5α-hydroxy-3β-p-toluenesulfonyloxycholestan-6-one

Synthesis of Cholest-2-en-6-one as a Synthetic Intermediate

Cholest-2-en-6-one is a valuable synthetic intermediate, particularly in the preparation of ecdysone (B1671078) and related insect moulting hormones. tandfonline.com A convenient, two-step synthesis from cholesterol has been developed. tandfonline.com This process uniquely combines the elimination of a 3β-borate ester with a hydroboration-oxidation reaction at the C-6 position in a single step. tandfonline.com

The synthesis begins with the reaction of cholesterol with diborane. tandfonline.com The resulting organoborane intermediate is then heated in a high-boiling solvent like triglyme. tandfonline.com This induces a pyrolytic elimination of the borate (B1201080) group to form the 2-ene double bond, while the hydroboration occurs at the C-6 position. tandfonline.com Subsequent oxidation of the purified alcohol, 2-cholesten-6α-ol, yields the target compound, cholest-2-en-6-one. tandfonline.com Direct oxidation of the organoborane intermediate with chromic acid can also produce cholest-2-en-6-one, though the two-step sequence generally provides a higher yield. tandfonline.com

Synthesis of Methylated this compound Derivatives

The synthesis of methylated this compound derivatives has been achieved through established organometallic reactions. A modified literature procedure allows for the synthesis of 3-methyl-5α-cholest-2-ene. nih.gov The process starts with 5α-cholestan-3-one, which is treated with the Grignard reagent methylmagnesium iodide in dry ether. nih.gov This reaction produces a mixture of the stereoisomeric alcohols 3α-hydroxy-3β-methyl-5α-cholestane and 3β-hydroxy-3α-methyl-5α-cholestane. nih.gov This mixture of alcohols is then subjected to dehydration by dissolving it in glacial acetic acid and adding perchloric acid, followed by heating. nih.gov This acid-catalyzed elimination of water yields the desired product, 3-methyl-5α-cholest-2-ene, which can be purified by crystallization. nih.gov

Green Chemistry Approaches in Steroid Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.netingentaconnect.com These approaches focus on maximizing reaction efficiency while minimizing waste and the use of toxic substances. researchgate.net

Key green chemistry strategies in steroid synthesis include:

Microwave-Assisted Synthesis : The use of microwave radiation can significantly accelerate reaction rates and improve yields. For example, the synthesis of pyrazoline steroid derivatives using this method can be completed in 20-35 minutes, avoiding the need for organic acids as solvents or catalysts. researchgate.netresearchgate.net

Heterogeneous Catalysis : Using solid catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst recycling. Montmorillonite K10, a type of clay, has been used as a catalyst in the synthesis of steroid dimers. nih.gov

Biocatalysis : Enzymes offer high selectivity under mild reaction conditions, reducing the environmental impact. Lipases, for instance, are used for regioselective acylation and alcoholysis reactions on various steroid cores, including cholestanes, to produce derivatives with significant biological activity. nih.gov These enzymatic methods provide a convenient way to prepare novel steroid derivatives that are difficult to obtain through traditional synthesis. nih.gov

These green technologies offer enhanced economic viability for chemical processes and a reduced environmental burden, making them crucial for the future of pharmaceutical chemistry. researchgate.netingentaconnect.com

Synthetic Routes to Related Steroidal Alkenes and Dienes

A variety of modern synthetic methods are available for the stereoselective construction of steroidal alkenes and dienes, which are important structural motifs in many natural products.

Transition-Metal-Catalyzed Cross-Coupling : This is one of the most widely used methods for synthesizing dienes and polyenes. mdpi.com Reactions like the Heck vinylation allow for the direct formation of a C-C bond between an activated coupling partner and a vinylic C-H bond of a terminal olefin, providing a powerful strategy for creating complex 1,3-dienes. mdpi.com

Vinylcyclopropane (B126155) Rearrangement : A novel and step-economical pathway for the enantiospecific synthesis of steroids has been established using an acid-catalyzed vinylcyclopropane rearrangement cascade. nih.gov This convergent route allows for the flexible creation of various steroidal structures from readily available chiral starting materials like epichlorohydrin. nih.gov

Diels-Alder Reaction : The Diels-Alder reaction is a powerful tool for constructing the tetracyclic steroid nucleus. thieme-connect.com This cycloaddition reaction can be used to form the A, B, or C rings of the steroid framework directly. thieme-connect.com Since its first application in steroid synthesis in 1937, it has been employed in numerous ways to build the archetypal 6,6,6,5 fused ring system. thieme-connect.com

Halogenation and Elimination : The addition of halogens or interhalogen compounds across double bonds followed by elimination is a classic method for introducing unsaturation. researchgate.net For instance, iodine can react with hydroxyl groups on an alumina (B75360) surface to form HI, which then adds to unsaturated hydrocarbons to form alkyl iodides, which can be precursors for elimination reactions. researchgate.net

These diverse synthetic strategies highlight the versatility of modern organic chemistry in accessing complex and varied steroidal structures.

Reaction Mechanisms and Chemical Transformations of Cholest 2 Ene

Mechanistic Studies of Addition Reactions on the Δ² Double Bond

The double bond in the A-ring of the cholestane (B1235564) skeleton is susceptible to attack by a range of reagents, proceeding through distinct mechanistic pathways depending on the reactants and conditions.

Electrophilic additions to the Δ² double bond of cholest-2-ene are characterized by their high stereoselectivity, typically proceeding via cyclic intermediates that dictate the orientation of the incoming substituents. libretexts.orgopenstax.org The reaction begins when the electron-rich π bond of the alkene attacks an electrophile. openstax.orgsavemyexams.com This process can involve polar molecules like hydrogen halides or non-polar molecules like halogens, which become polarized as they approach the double bond. savemyexams.com The initial attack forms a carbocation intermediate, which is then attacked by a nucleophile in a second step to yield the final addition product. openstax.orgsavemyexams.comchemistryguru.com.sg

A well-documented example is the reaction of 5α-cholest-2-ene with benzenesulfenyl chloride (C₆H₅SCl). cdnsciencepub.comcdnsciencepub.com This reaction proceeds through a proposed intermediate episulfonium ion, leading to the formation of a single product, 2β-chloro-3α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com This outcome is a classic example of trans-diaxial addition, where the electrophile and nucleophile add to opposite faces of the steroid ring system, resulting in axial orientations for both substituents. cdnsciencepub.com

Similarly, the addition of iodine nitrate (B79036), generated from silver nitrate and iodine, to this compound results in the formation of 3α-iodocholestan-2β-yl nitrate. rsc.org The stereochemistry of this product, with the substituents in a trans-diaxial arrangement, is consistent with the intermediacy of a cyclic iodonium (B1229267) ion, which is then opened by the nitrate nucleophile attacking from the opposite side. rsc.org

Table 1: Electrophilic Addition Reactions of this compound

| Reactant | Reagent(s) | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 5α-Cholest-2-ene | Benzenesulfenyl chloride (C₆H₅SCl) | 2β-Chloro-3α-(phenylthio)-5α-cholestane | trans-Diaxial addition via an episulfonium ion intermediate. cdnsciencepub.comcdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |

In addition to electrophilic pathways, the double bond of this compound can undergo radical additions. These reactions are often initiated by radical species and can lead to different products than their electrophilic counterparts. A notable example involves the reaction of this compound with iodine and dinitrogen tetroxide (N₂O₄). rsc.org When a solution of dinitrogen tetroxide is added to a solution containing this compound and iodine, the reaction proceeds via a radical mechanism. rsc.org This pathway yields 2β-iodo-3α-nitrocholestane as the sole product. rsc.org This contrasts with the electrophilic addition of pre-formed iodine nitrate. rsc.org

The autoxidation of sterols, a free-radical chain reaction, also highlights radical pathways. mdpi.com While extensively studied for cholesterol (cholest-5-ene), the principles apply to other isomers. mdpi.comnih.gov The process involves the formation of peroxyl radicals which can add to a double bond, a pathway that can be suppressed by antioxidants that trap the radicals. mdpi.com For sterols with conjugated dienes, the reactivity towards free radical oxidation is significantly higher than for those with isolated double bonds like cholesterol. acs.org

Photosensitized reactions represent another class of transformations for olefins. These reactions are initiated by a photosensitizer that, upon absorbing light, transfers energy to another molecule, initiating a chemical change. acs.org In the context of olefins, two main pathways are recognized: Type I, which involves electron or hydrogen atom transfer to form radical intermediates, and Type II, which involves energy transfer to ground-state oxygen to produce highly reactive singlet oxygen (¹O₂). acs.org

Radical Addition Pathways

Rearrangement Reactions of this compound and its Derivatives

This compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of more thermodynamically stable products. These transformations include skeletal rearrangements and isomerizations of the double bond.

Derivatives of this compound can exhibit conformational rearrangements to achieve greater stability. A prime example is the thermal rearrangement of the halothioether formed from the electrophilic addition of benzenesulfenyl chloride to 5α-cholest-2-ene. cdnsciencepub.comcdnsciencepub.com The initial product, 2β-chloro-3α-(phenylthio)-5α-cholestane, has both the chloro and phenylthio groups in axial positions (trans-diaxial). cdnsciencepub.com Upon heating, this compound undergoes a rearrangement to yield 3β-chloro-2α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com In this new isomer, both substituents now occupy equatorial positions (trans-diequatorial), which represents a more stable conformation. This reaction was the first reported instance of a diaxial to diequatorial rearrangement for β-halothioethers. cdnsciencepub.comcdnsciencepub.com

Table 2: Thermal Rearrangement of a 5α-Cholest-2-ene Adduct

| Starting Compound (Diaxial) | Rearranged Product (Diequatorial) | Condition | Significance | Reference(s) |

|---|

Under acidic conditions, the double bond in this compound can migrate to form other isomers. Studies on the acid-catalyzed isomerization of unsaturated steroids have shown that this compound exists in equilibrium with cholest-3-ene (B102159). nist.govacs.org The equilibrium favors the Δ²-isomer, with the enthalpy of reaction (ΔrH°) for the isomerization of this compound to cholest-3-ene being 2.1 kcal/mole, indicating that this compound is the more stable of the two. acs.org

This type of isomerization is a general feature for steroidal olefins and is a key consideration in synthetic strategies. For instance, steroidal 2-enes have been prepared via the acid-catalyzed isomerization of 3α,5-cyclo-5α-6-oxosteroids. tandfonline.com In a related system, 3α-phenoxy-4-oxa-5α-cholestane in an acidic solution was found to be in equilibrium with phenol (B47542) and 4-oxa-5α-cholest-2-ene, demonstrating the role of the Δ²-olefin in equilibration processes. cdnsciencepub.com

Table 3: Acid-Catalyzed Equilibration of Cholestene Isomers

| Equilibrium | Thermodynamic Data | Conditions | Reference(s) |

|---|

Acid-Catalyzed Isomerization and Equilibration Processes

Oxidation Reactions and Pathways

This compound, like other steroidal alkenes, is susceptible to oxidation by singlet oxygen (¹O₂). This reaction typically proceeds via a concerted pericyclic mechanism known as the Schenck ene reaction. wikipedia.orggcwk.ac.in In this process, singlet oxygen reacts with the alkene in a way that the double bond shifts, and a hydroperoxide group is installed at one of the allylic positions.

For a steroidal alkene such as 2-methyl-5α-cholest-2-ene, a close analog of this compound, photosensitized oxygenation leads to the formation of a mixture of allylic hydroperoxides. researchgate.netacs.org Subsequent reduction of these hydroperoxides yields the corresponding allylic alcohols. The reaction with 2-methyl-5α-cholest-2-ene gives three main products: 2-methylene-5α-cholestan-3α-ol, 2-methylene-5α-cholestan-3β-ol, and 2-methyl-5α-cholest-1-en-3α-ol. acs.org This indicates that singlet oxygen can attack from either face of the steroid and can abstract a proton from the available allylic positions.

The mechanism is stereospecific and is influenced by the stereoelectronic requirements of the cyclic transition state. researchgate.netacs.org The approach of the singlet oxygen and the abstraction of the allylic hydrogen occur in a concerted fashion. gcwk.ac.in Computational studies on the reaction of singlet oxygen with cholesterol have shown that the ene reaction can proceed through either a one-step concerted mechanism or a two-step mechanism involving an epoxide-like intermediate, with both pathways resulting in double bond migration. tandfonline.com

The products formed from the reaction of singlet oxygen with a this compound derivative are detailed in the table below.

| Substrate | Products after Reduction of Hydroperoxides | Relative Ratios |

| 2-methyl-5α-cholest-2-ene | 2-methylene-5α-cholestan-3α-ol | 57% |

| 2-methylene-5α-cholestan-3β-ol | 13% | |

| 2-methyl-5α-cholest-1-en-3α-ol | 30% |

Data sourced from studies on 2-methyl-5α-cholest-2-ene. acs.org

This compound can serve as a precursor for the formation of more unsaturated systems, such as cholestadienes and cholestapolyenes, through oxidative desaturation processes. These reactions involve the introduction of new double bonds into the steroidal skeleton, leading to the formation of conjugated or non-conjugated polyenes.

One of the key pathways for this transformation occurs in the presence of strong acids and an oxidizing agent. The mechanism is thought to involve a series of repeated sulfonation and elimination cycles. researchgate.net For instance, in strongly acidic media, a sterol can undergo sulfonation. The subsequent elimination of the sulfonic acid group (as H₂SO₃) generates a new double bond. Repetition of this desaturation process can lead to the formation of a homologous series of conjugated cholestapolyenes. sci-hub.seresearchgate.net

While this process has been extensively studied for cholesterol, the fundamental steps of introducing unsaturation are applicable to this compound. The initial double bond at the C-2 position would influence the regioselectivity of the subsequent desaturation steps. The formation of conjugated dienes and polyenes is often favored due to their increased thermodynamic stability. The heating of sterols can also lead to the formation of cholestadienes and other polymerized steroids. wur.nl

In strongly acidic environments, such as concentrated sulfuric acid, this compound and the polyenes derived from it can be protonated to form stable, colored carbocations. These are specifically referred to as conjugated polyenylic cations. The formation of these cations is the basis for several classic colorimetric assays for sterols. sci-hub.se

The mechanism for the formation of these cations involves a cascade of reactions. researchgate.net Initially, a steroidal alkene or diene is protonated by the strong acid to form a carbocation. This carbocation can then react with another unprotonated polyene molecule in a hydride transfer reaction. This results in the formation of a more stable, resonance-delocalized allylic or polyenylic cation and a saturated or less unsaturated steroid molecule. researchgate.net

This process of protonation and hydride transfer can repeat, extending the length of the conjugated system. Each successive extension of the conjugated π-system results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the species in the UV-visible spectrum. This change in absorbance corresponds to a change in the observed color. sci-hub.se

The relationship between the extent of conjugation in the polyene cation and its color is summarized below.

| Cation Type | Number of Conjugated Double Bonds | Approximate λmax (nm) | Observed Color |

| Allylic Cation | 2 | ~300-320 | Colorless |

| Dienylic Cation | 3 | ~360-380 | Yellow |

| Trienylic Cation | 4 | ~450-480 | Orange/Red |

| Tetraenylic Cation | 5 | ~520-560 | Red/Purple |

| Pentaenylic Cation | 6 | ~600-630 | Blue/Green |

Data adapted from studies on cholesterol and related polyenes in strong acids. sci-hub.seresearchgate.net

Stereochemistry and Conformational Analysis in Cholest 2 Ene Research

Stereochemical Factors in Photosensitized Oxygenation

The photosensitized oxygenation of Cholest-2-ene derivatives, a reaction involving singlet oxygen, is highly sensitive to stereochemical factors. The geometry of the starting olefin and the steric hindrance around the double bond and allylic positions control the product distribution.

Research on methylated this compound derivatives demonstrates this stereochemical influence. researchgate.net Hematoporphyrin-sensitized oxygenation of 3-methyl-5α-cholest-2-ene, followed by reduction, yields two main products: 3β-methyl-5α-cholest-1-en-3α-ol and 3-methylene-5α-cholestan-2α-ol. researchgate.net Similarly, the oxygenation of 2-methyl-5α-cholest-2-ene produces a mixture of 2-methylene-5α-cholestan-3α-ol, 2-methylene-5α-cholestan-3β-ol, and 2-methyl-5α-cholest-1-en-3α-ol. researchgate.net

The formation of these specific allylically rearranged hydroperoxides (which are reduced to the corresponding alcohols) is governed by the requirement for the allylic C-H bond to be nearly perpendicular to the plane of the double bond for efficient reaction with singlet oxygen. researchgate.netacs.org The relative yields of the products reflect the accessibility of the different allylic protons and the steric bias for singlet oxygen to attack one face of the double bond over the other.

| Reactant | Product | Relative Yield (%) |

|---|---|---|

| 3-Methyl-5α-cholest-2-ene | 3β-Methyl-5α-cholest-1-en-3α-ol | 70 |

| 3-Methylene-5α-cholestan-2α-ol | 30 | |

| 2-Methyl-5α-cholest-2-ene | 2-Methylene-5α-cholestan-3α-ol | 57 |

| 2-Methylene-5α-cholestan-3β-ol | 13 | |

| 2-Methyl-5α-cholest-1-en-3α-ol | 30 |

Chirality and Optical Activity of this compound Derivatives

The inherent chirality of the steroid nucleus, which contains multiple stereocenters, makes this compound and its derivatives optically active. tandfonline.com This property is often studied using techniques like polarimetry and circular dichroism (CD) spectroscopy.

The synthesis of vicinal diamines from 5α-cholest-2-ene provides a clear example of how new chiral centers can be introduced and their stereochemistry confirmed. journals.co.za The dibenzoyl derivatives of the resulting 2,3-diamino-5α-cholestanes exhibit a relationship between the sign of the first Cotton effect in their CD spectra and the chirality of the di(benzoylamine) group, a phenomenon also observed in glycol dibenzoates. journals.co.za

The specific rotation is a key characteristic of these chiral molecules. For instance, 3β-azido-2α-toluene-p-sulphonamido-5α-cholestane, an intermediate synthesized from 5α-cholest-2-ene, has a measured specific rotation ([α]D) of -35.2°. journals.co.za The synthesis of various derivatives from the chiral cholestene framework is a strategy for creating new materials with significant optical properties. acs.org

| Compound | Synthesis Origin | Specific Rotation ([α]D) | Key Observation |

|---|---|---|---|

| 3β-Azido-2α-toluene-p-sulphonamido-5α-cholestane | 5α-Cholest-2-ene | -35.2° | Intermediate in the synthesis of chiral diamines. |

| Dibenzoyl derivatives of 2,3-diamino-5α-cholestanes | 5α-Cholest-2-ene | Not specified | The sign of the Cotton effect in CD spectra correlates with the diamine chirality. |

Stereoselective Transformations and Product Formation

Many chemical transformations involving this compound proceed with a high degree of stereoselectivity, meaning that one stereoisomer is formed preferentially over others. This is a direct consequence of the steric and electronic properties of the substrate.

The synthesis of diamines from 5α-cholest-2-ene involves several stereoselective steps. journals.co.za Initial oxyamination followed by further reactions leads to specific isomers like 3β-azido-2α-toluene-p-sulphonamide and 2α-azido-3β-toluene-p-sulphonamide in defined yields, demonstrating the reagent's preferential attack on a specific face of the double bond. journals.co.za

Photochemical reactions also exhibit high stereoselectivity. rsc.org The irradiation of (E)-5α-cholest-2-en-1-one oxime in methanol (B129727) results in a stereospecific photoaddition to yield 3β-methoxy-5α-cholestan-1-one. rsc.org However, changing the solvent to a benzene-acetic acid mixture leads to a completely different, regioselective photorearrangement product, 1-aza-4a-homo-5α-cholest-3-en-2-one. rsc.org Other transformations, such as the reaction of N-acetyl-cholest-2-en-3-amine with acetyl nitrate (B79036), also lead to specific products like oxadiazoles, highlighting the stereocontrolled nature of reactions at the this compound core. researchgate.net

| Starting Material | Reaction / Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 5α-Cholest-2-ene | Oxyamination and subsequent steps | 3β-Azido-2α-toluene-p-sulphonamide and 2α-azido-3β-toluene-p-sulphonamide | journals.co.za |

| (E)-5α-Cholest-2-en-1-one oxime | Irradiation in methanol | 3β-Methoxy-5α-cholestan-1-one (photoaddition) | rsc.org |

| (E)-5α-Cholest-2-en-1-one oxime | Irradiation in benzene-acetic acid | 1-Aza-4a-homo-5α-cholest-3-en-2-one (photorearrangement) | rsc.org |

Ring Conformational Analysis (e.g., Half-Chair Conformation)

X-ray crystallography studies have confirmed that the cyclohexene (B86901) A-ring of this compound and its derivatives adopts a half-chair conformation. nih.goviucr.orgnih.govresearchgate.net This conformation is also observed in the unsaturated B-ring of other steroids like cholesterol. iucr.orgnih.gov A detailed analysis of 3-methyl-5α-cholest-2-ene revealed that its structure is virtually superimposable on the parent 5α-cholest-2-ene, with a root-mean-square deviation of only 0.033 Å, indicating that the methyl substituent does not significantly alter the ring's conformation. nih.goviucr.org The specific puckering parameters for the half-chair conformation of the A-ring in this derivative have been precisely calculated. nih.goviucr.org

| Parameter | Value |

|---|---|

| A-Ring Conformation | Half-Chair |

| Ring Puckering Parameters | |

| q₂ (Å) | 0.387 (3) |

| q₃ (Å) | -0.318 (3) |

| QT (Å) | 0.501 (3) |

| φ₂ (°) | 149.2 (5) |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Volume (V) | 2410.9 (5) ų |

Advanced Spectroscopic and Computational Research on Cholest 2 Ene

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like cholest-2-ene. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom.

¹H NMR Spectroscopy data for this compound and its derivatives reveals characteristic signals for the olefinic protons at the C-2 and C-3 positions, typically appearing as multiplets in the downfield region of the spectrum. The numerous overlapping signals in the upfield region correspond to the protons of the steroidal backbone and the side chain. researchgate.nethmdb.cachemicalbook.com For instance, in some cholestane (B1235564) derivatives, the methyl protons (C-18 and C-19) give rise to distinct singlets. jst.go.jp

¹³C NMR Spectroscopy provides a detailed map of the carbon skeleton. The olefinic carbons, C-2 and C-3, of this compound are readily identifiable by their characteristic chemical shifts in the range of approximately 120-140 ppm. The remaining saturated carbons of the steroid nucleus and the side chain appear in the upfield region of the spectrum. researchgate.netspectrabase.commagritek.com The chemical shifts are sensitive to the local electronic environment and stereochemistry, making ¹³C NMR a powerful tool for identifying isomers and confirming structural assignments. cdnsciencepub.com

Below is an interactive data table summarizing representative predicted NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | ~5.4-5.6 (m) | ~121-123 |

| C-3 | ~5.4-5.6 (m) | ~125-127 |

| C-18 | ~0.6-0.7 (s) | ~12-14 |

| C-19 | ~0.8-0.9 (s) | ~18-20 |

| Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shifts are approximate and can vary depending on the solvent and specific derivative. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In this compound, the most prominent and diagnostic feature in the IR spectrum is the C=C stretching vibration of the double bond, which typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized carbons of the saturated rings and side chain appear just below 3000 cm⁻¹. spectrabase.comnist.govloinc.org The absence of strong absorptions in the hydroxyl (around 3200-3600 cm⁻¹) or carbonyl (around 1700 cm⁻¹) regions confirms the identity of the parent hydrocarbon, this compound. For derivatives, such as 3-Methyl-(5α)-cholest-2-en-1-one, the presence of a keto group introduces a strong C=O stretching band. spectrabase.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₇H₄₆), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 370.3600. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cholestane derivatives involve the loss of methyl groups and cleavage of the side chain. arkat-usa.orgnist.gov For example, fragment ions resulting from the loss of a methyl group ([M-CH₃]⁺) are commonly observed. arkat-usa.org The precise mass measurements from HRMS allow for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography Studies of this compound Analogues

While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging, studies on its close analogues, primarily cholestane derivatives, provide invaluable, definitive structural information.

Crystal Structure Determination and Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For various cholestane derivatives, this technique has been used to confirm the connectivity of atoms and to determine bond lengths, bond angles, and torsion angles with high precision. iucr.orgresearchgate.netnih.gov These studies reveal that the characteristic four-ring steroid nucleus (three six-membered rings and one five-membered ring) adopts a specific conformation. nih.govresearchgate.net Typically, the cyclohexane (B81311) rings (A, B, and C) assume a stable chair conformation, while the cyclopentane (B165970) ring (D) often adopts a more flexible envelope or twist conformation. nih.goviucr.org The analysis of the crystal packing reveals how the molecules interact with each other in the solid state, often through weak van der Waals forces and, in the case of derivatives, hydrogen bonds. iucr.orgresearchgate.net

The table below presents typical crystallographic data for a cholestane derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~10-14 |

| b (Å) | ~6-10 |

| c (Å) | ~17-19 |

| β (°) | ~96-99 |

| Note: These are representative values and can vary significantly between different cholestane analogues. iucr.orgmdpi.com |

Absolute and Relative Configuration Assignment

A significant strength of X-ray crystallography, particularly when using anomalous dispersion effects, is its ability to determine the absolute configuration of chiral molecules. rsc.org For complex molecules like steroids with multiple stereocenters, this is crucial for establishing the correct three-dimensional structure. nih.govresearchgate.netiucr.org In studies of cholestane derivatives, X-ray diffraction has been instrumental in unambiguously assigning the stereochemistry at each chiral center within the steroid nucleus and the side chain. rsc.orgrsc.org This includes the trans-fusion of the rings and the specific orientation of substituents. researchgate.net The relative configuration, which describes the spatial relationship between different stereocenters within the same molecule, is also definitively established through the crystal structure analysis. rsc.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the properties and reactivity of complex molecules like this compound. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating molecular structures and dynamics, researchers can predict a wide range of properties, from spectroscopic signatures to reaction mechanisms. The following sections delve into specific computational approaches that have been applied to the study of this compound and related steroid systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is particularly effective for calculating the properties of molecules like this compound. DFT has been widely used to study various aspects of cholesterol and its isomers, providing valuable data on their geometry, electronic properties, and reactivity. researchgate.netnih.govearthlinepublishers.comresearchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized molecular geometries and computed spectra. researchgate.net These theoretical studies allow for the calculation of various molecular properties, including atomic charges, molecular electrostatic potential (MEP) maps, and HOMO-LUMO energy gaps. researchgate.net For instance, in studies of related cholesterol derivatives, DFT has been used to understand how positional isomerism affects molecular packing and the formation of 3D networks in gels. nih.gov

The interaction between molecules can also be explored using DFT. For example, studies on the interaction between catechins and cholesterol have utilized DFT to determine adsorption energies and understand the nature of intermolecular forces, such as hydrogen bonds and charge transfer. researchgate.net

Below is a table summarizing typical data obtained from DFT calculations on cholestane derivatives, which are structurally similar to this compound.

Table 1: Representative Data from DFT Calculations on Steroid Molecules

| Parameter | Typical Calculated Value/Finding | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. | Provides the most stable three-dimensional structure of the molecule. |

| HOMO-LUMO Energy Gap | Typically in the range of 3-5 eV for related steroidal compounds. researchgate.net | Indicates the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps of electron density showing positive (blue) and negative (red) regions. researchgate.net | Identifies sites susceptible to electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Calculated frequencies corresponding to IR and Raman active modes. | Aids in the interpretation and assignment of experimental vibrational spectra. |

| Intermolecular Interaction Energies | Calculated binding energies between the molecule and other species. researchgate.net | Quantifies the strength of non-covalent interactions, crucial for understanding molecular recognition and self-assembly. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgrsc.orgnih.govresearchgate.net This technique is particularly well-suited for investigating the conformational dynamics of flexible molecules like this compound and its interactions within various environments, such as in a lipid bilayer. rsc.orgrsc.org

MD simulations have been extensively used to understand the role of cholesterol and its analogs in biological membranes. rsc.orgrsc.orgnih.govresearchgate.net These simulations can reveal how the presence of sterols affects membrane properties like thickness, fluidity, and permeability. researchgate.net For this compound, MD simulations could elucidate its specific effects on membrane structure and dynamics, which may differ from those of cholesterol due to the altered position of the double bond.

All-atom MD simulations can provide detailed insights into the orientation and motion of this compound within a membrane, including its tilt angle and rotational diffusion. rsc.orgnih.gov These simulations can also shed light on the interactions between the steroid and surrounding lipid molecules, which are crucial for understanding its biological function. nih.govresearchgate.net For example, simulations have been used to identify specific binding interactions between cholesterol and proteins, which can be critical for processes like enzymatic activity. nih.gov

The following table presents key parameters that can be derived from MD simulations of a molecule like this compound in a lipid bilayer.

Table 2: Key Parameters from Molecular Dynamics Simulations of Sterols in Membranes

| Parameter | Description | Significance |

|---|---|---|

| Area per Lipid | The average surface area occupied by a single lipid molecule in the membrane. rsc.org | Indicates the packing density of the membrane. Sterols typically condense the membrane, reducing the area per lipid. |

| Membrane Thickness | The distance between the average positions of the phosphate (B84403) groups in the two leaflets of the bilayer. researchgate.net | Reflects the ordering and extension of the lipid acyl chains. |

| Order Parameter (SCD) | A measure of the orientational order of the C-H bonds in the lipid acyl chains. rsc.orgnih.gov | Quantifies the degree of ordering of the lipid tails, which is often increased by the presence of sterols. |

| Tilt Angle | The angle of the sterol's long axis with respect to the membrane normal. nih.gov | Describes the orientation of the sterol within the bilayer, which influences its interactions with lipids. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov | Reveals the local molecular environment and specific interactions between the sterol and neighboring molecules. |

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions by calculating their energy profiles. This involves identifying transition states and intermediates along a reaction pathway and determining their relative energies. tandfonline.comresearchgate.netresearchgate.net For this compound, this approach can be used to study various reactions, such as oxidation, isomerization, and addition reactions.

For example, computational studies on the reaction of singlet oxygen with cholesterol have detailed the step-by-step mechanisms, identifying transition states and intermediates for the formation of various hydroperoxide products. tandfonline.comresearchgate.netresearchgate.net Similar studies could be applied to this compound to understand how the position of the double bond influences its reactivity towards oxidation. The "ene" reaction, a common pathway for singlet oxygen reactions with alkenes, has been computationally investigated for cholesterol, revealing both concerted and two-step mechanisms. tandfonline.comresearchgate.net

The table below summarizes the types of data that can be obtained from the computational elucidation of reaction energy profiles involving this compound.

Table 3: Data from Computational Elucidation of Reaction Energy Profiles

| Parameter | Description | Significance |

|---|---|---|

| Reactant and Product Geometries | The optimized molecular structures of the starting materials and final products. | Provides the structural basis for the chemical transformation. |

| Transition State (TS) Structure | The molecular geometry at the highest point on the reaction energy profile. acs.org | Represents the critical point that determines the reaction rate. |

| Activation Energy (ΔG‡) | The free energy difference between the transition state and the reactants. | A key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. |

| Reaction Enthalpy (ΔHr°) | The change in enthalpy over the course of the reaction. nist.gov | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Reaction Pathway | The sequence of intermediates and transition states connecting reactants and products. tandfonline.comresearchgate.net | Provides a detailed, step-by-step understanding of the reaction mechanism. |

Role of Cholest 2 Ene and Its Analogues in Biochemical Pathway Research

Investigating Cholesterol Metabolism and Transport Mechanisms

Cholesterol is a fundamental component of animal cell membranes and the precursor to essential molecules like steroid hormones and bile acids. ontosight.airesearchgate.net Understanding its metabolism and transport is critical. Cholest-2-ene, as a close structural analogue of cholesterol, provides a unique probe for these systems. ontosight.ai By introducing molecules like this compound or its fluorinated derivatives into biological systems, scientists can study the structural requirements and specificity of enzymes and transport proteins involved in the cholesterol metabolic cascade. nih.gov

The subtle difference in the position of the double bond—from the C5-C6 position in cholesterol to the C2-C3 position in this compound—can significantly alter its interaction with biological machinery. This allows researchers to map the active sites of enzymes and the binding pockets of transport proteins. For instance, studies on how cholesterol analogues are processed or rejected by the cell provide insights into the mechanisms that ensure the proper uptake, distribution, and utilization of cholesterol, and how defects in these pathways can lead to disease. nih.gov

Insights into Steroid Hormone Biosynthesis and Regulation

All steroid hormones, including corticosteroids (like cortisol and aldosterone) and sex hormones (like testosterone (B1683101) and estradiol), are synthesized from cholesterol in a multi-step enzymatic process primarily occurring in the adrenal glands and gonads. nih.govoup.com This conversion is the rate-limiting step in steroidogenesis. oup.com

The study of cholesterol derivatives such as this compound offers a window into the regulation of this vital pathway. ontosight.ai By observing how steroidogenic enzymes interact with these analogues, researchers can infer the precise molecular recognition patterns required for catalysis. This knowledge is crucial for understanding how the biosynthesis of various steroid hormones is controlled and how it responds to physiological signals. Furthermore, this line of research has applications in medicinal chemistry for designing new therapeutic agents that can modulate steroid hormone production. ontosight.ai

Enzymatic Transformations Involving Steroidal Alkenes

The double bonds within the steroid ring system, known as steroidal alkenes, are key features that are manipulated by a host of enzymes to produce a diverse array of biologically active molecules. This compound and similar compounds are instrumental in studying the function and specificity of these enzymes.

Cholesterol Oxidase Catalyzed Reactions

Cholesterol oxidase (COX) is a microbial flavoenzyme that plays a key role in cholesterol degradation by catalyzing both an oxidation and an isomerization reaction. researchgate.netscirp.org It is a bifunctional enzyme that is highly specific for the 3β-hydroxyl group of steroids. nih.gov

The primary reaction catalyzed by cholesterol oxidase involves two sequential steps that occur within the same active site. researchgate.net First, the enzyme oxidizes the 3β-hydroxyl group of a substrate like cholesterol to a ketone, forming the intermediate cholest-5-en-3-one. scirp.orgoup.com Subsequently, it catalyzes the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable, conjugated Δ4 position (between carbons 4 and 5), yielding the final product, cholest-4-en-3-one. scirp.orgresearchgate.net

This dual-function capability makes cholesterol oxidase a subject of intense study. Research using site-directed mutagenesis has successfully separated these two catalytic activities, allowing for a detailed investigation of the reaction mechanism. For example, specific amino acid substitutions can create mutant enzymes that retain oxidation activity but lose isomerization ability, or vice versa. oup.comnih.gov

Cholesterol oxidase exhibits a broad substrate specificity for various 3β-hydroxysteroids but is inactive toward steroids with modifications at the 3-hydroxyl position. nih.govresearchgate.net The enzyme's activity is influenced by the structure of the steroid nucleus and the length of the aliphatic side chain at C17. researchgate.net For instance, the enzyme shows high activity with cholesterol, β-cholestanol, and β-sitosterol, but reduced activity with pregnenolone (B344588) and very little with lanosterol (B1674476). toyobousa.com Given that this compound lacks the essential 3β-hydroxyl group, it is not a substrate for the initial oxidation step catalyzed by cholesterol oxidase. However, its isomeric relationship to other cholestenones makes it a relevant compound for comparative studies on the isomerization part of the reaction and for understanding the structural features that govern substrate binding within the enzyme's active site. nih.gov

Oxidation and Isomerization Processes

Sterol Desaturation and Isomerization Enzymes

Beyond cholesterol oxidase, other enzyme classes are responsible for modifying the double bond configuration of sterols, playing crucial roles in the biosynthesis of cholesterol and other essential steroids.

Sterol Desaturases are a family of enzymes that introduce double bonds into the sterol ring system. A key example is Δ7-sterol 5(6)-desaturase (also known as lathosterol (B1674540) oxidase), which catalyzes the conversion of a Δ7-sterol into a Δ5,7-sterol. wikipedia.orgnih.gov In humans, this enzyme converts lathosterol into 7-dehydrocholesterol (B119134), a direct precursor to cholesterol. nih.gov Another important desaturase is the sterol-C7 desaturase, which converts cholesterol into 7-dehydrocholesterol, the first step in the synthesis of essential hormones in some organisms. oup.comconicet.gov.ar

Sterol Isomerases catalyze the migration of double bonds within the sterol nucleus. A critical enzyme in human cholesterol biosynthesis is the 3-β-hydroxysteroid-Δ8, Δ7-isomerase, also known as Emopamil-Binding Protein (EBP). nih.govwikipedia.org This enzyme facilitates a late step in the pathway, converting sterols with a C8-C9 double bond (like zymostenol) into the corresponding C7-C8 isomer (lathosterol). creative-biostructure.comnih.gov

The study of steroidal alkenes like this compound is fundamental to understanding the mechanisms of these desaturases and isomerases. These enzymes must recognize and precisely manipulate the position of double bonds within a complex tetracyclic structure. This compound and its synthetic analogues serve as model substrates to probe the geometric and electronic requirements of the enzyme active sites, helping to elucidate how these critical transformations in sterol metabolism are achieved.

Table of Key Enzymes in Sterol Metabolism

| Enzyme Name | EC Number | Function | Typical Substrate | Typical Product |

|---|---|---|---|---|

| Cholesterol Oxidase | 1.1.3.6 | Oxidation and isomerization of 3β-hydroxysteroids | Cholesterol | Cholest-4-en-3-one |

| Δ7-Sterol 5(6)-Desaturase | 1.14.19.20 | Introduces a double bond at the C5 position | Lathosterol (a Δ7-sterol) | 7-Dehydrocholesterol (a Δ5,7-sterol) |

| Sterol Δ8-Δ7 Isomerase (EBP) | 5.3.3.5 | Moves the double bond from Δ8 to Δ7 position | Zymostenol (a Δ8-sterol) | Lathosterol (a Δ7-sterol) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Dehydrocholesterol |

| Aldosterone |

| β-Cholestanol |

| β-Sitosterol |

| This compound |

| Cholest-4-en-3-one |

| Cholest-5-en-3-one |

| Cholesterol |

| Cortisol |

| Estradiol |

| Lanosterol |

| Lathosterol |

| Pregnenolone |

| Testosterone |

Biochemical Significance of Steroidal Intermediates in Metabolic Pathways

Steroidal intermediates in metabolic pathways are far more than simple stepping stones in a biochemical assembly line; they are critical regulators and signaling molecules in their own right. wikipedia.orgtaylorandfrancis.com The de novo synthesis of cholesterol is a complex process involving over 30 chemical reactions, where intermediates play pivotal roles in maintaining cellular homeostasis. mdpi.com Dysregulation in these pathways, leading to the accumulation of specific intermediates, can be indicative of metabolic disorders. taylorandfrancis.com

A key aspect of their significance is their role in feedback regulation. For instance, certain steroidal intermediates, such as lanosterol and 24,25-dehydrolanosterol, can accelerate the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. libretexts.org This regulation occurs without affecting the primary cholesterol sensor, SREBP-2, demonstrating a distinct control mechanism. mdpi.com Cholesterol and its metabolites are fundamental to cell membrane structure and are precursors for bile acids, vitamin D, and steroid hormones like cortisol and testosterone. abcam.comnih.gov Therefore, the proper flow through the steroidal intermediate pathway is essential for a wide range of physiological functions, from membrane fluidity to stress response and reproduction. nih.gov

Cholesterol Biosynthesis Pathways Research

The synthesis of cholesterol is a vital, housekeeping metabolic process that occurs in virtually all mammalian cells. researchgate.net It is a cornerstone of cellular function, providing an essential component for membranes and the precursor for various critical biomolecules. mdpi.comontosight.ai The final and most complex stage of this synthesis is the conversion of the first cyclic intermediate, lanosterol, into cholesterol. This post-squalene phase involves approximately 20 structurally similar steroidal triterpene molecules and over 11 distinct enzyme-catalyzed reactions. mdpi.comnih.gov The exact sequence of these reactions has been a subject of extensive research, leading to the description of two primary, intersecting pathways. mdpi.com

Two main intersecting pathways have been described for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway. nih.gov

The Bloch Pathway : In this pathway, the double bond at position C24-25 in the side chain of lanosterol is retained through most of the synthetic steps. mdpi.com The final reaction in the Bloch pathway is the reduction of this double bond in desmosterol (B1670304) by the enzyme sterol-Δ24-reductase (DHCR24) to produce cholesterol. mdpi.com

The Kandutsch-Russell Pathway : In contrast, this pathway begins with the early reduction of the C24-25 double bond of lanosterol, forming 24,25-dihydrolanosterol. mdpi.com Subsequent enzymatic modifications occur on intermediates with a saturated side chain, ultimately leading to 7-dehydrocholesterol, which is then converted to cholesterol. nih.gov

Initially considered separate, research has shown that these pathways are interconnected. mdpi.com The enzyme DHCR24, for example, has broad substrate specificity and can act on various intermediates, allowing for crossovers between the pathways. researchgate.netmdpi.com Studies of DHCR24's substrate specificity have suggested that cholesterol synthesis may preferentially start via the Bloch branch and then shift to the Kandutsch-Russell branch. mdpi.com Further research has given rise to the concept of a "modified Kandutsch-Russell pathway," acknowledging that many cells use a hybrid system, starting with the Bloch pathway before switching to intermediates characteristic of the Kandutsch-Russell pathway. nih.gov

| Feature | Bloch Pathway | Kandutsch-Russell Pathway |

|---|---|---|

| Initial Substrate for Pathway Branch | Lanosterol (with Δ24 double bond) | 24,25-Dihydrolanosterol (saturated side chain) |

| Key Characteristic | Maintains the Δ24 double bond in the side chain until the final step. mdpi.com | Reduces the Δ24 double bond at an early stage. mdpi.com |

| Penultimate Intermediate | Desmosterol abcam.com | 7-Dehydrocholesterol nih.gov |

| Final Enzyme Action | DHCR24 reduces desmosterol to cholesterol. mdpi.com | DHCR7 reduces 7-dehydrocholesterol to cholesterol. abcam.com |

Understanding the complex cholesterol biosynthesis pathway has been advanced significantly through genetic and enzymatic research. A major challenge in elucidating the exact reaction sequence is the structural similarity of the intermediates and the broad substrate specificity of the enzymes involved. researchgate.netnih.gov

Genetic Approaches: Modern genetic techniques have been instrumental in identifying novel regulators of cholesterol metabolism. Genome-scale CRISPR-Cas9 screening in human liver cell models has been used to pinpoint genes that govern the uptake of LDL-C. biorxiv.org By combining these cellular screens with analyses of rare coding variants in large human biobanks, researchers have identified new genes and pathways that influence cholesterol levels. nih.gov For example, this integrated approach has shown that dysfunction of the RAB10 vesicle transport pathway can lead to hypercholesterolemia by impairing the presence of the LDL receptor on the cell surface. biorxiv.orgnih.gov Furthermore, such studies have identified that the loss of function of the gene OTX2 leads to a significant reduction in serum LDL-C by increasing its cellular uptake. biorxiv.orgnih.gov

| Gene/Pathway | Function Identified via Genetic Screening | Impact on Cholesterol Metabolism |

|---|---|---|

| RAB10 Pathway | Involved in vesicle transport. nih.gov | Dysfunction impairs surface LDL receptor levels, leading to hypercholesterolemia. biorxiv.org |

| OTX2 | Transcription factor. nih.gov | Loss of function increases cellular LDL-C uptake, reducing serum LDL-C levels. biorxiv.orgnih.gov |

| SQLE (Squalene Epoxidase) | Catalyzes the first oxygenation step in sterol synthesis. nih.gov | Identified as a gene that alters LDL-C uptake. biorxiv.orgnih.gov |

| ACAT2 (Acyl-CoA Cholesterol Acyltransferase 2) | Catalyzes the formation of cholesteryl esters. nih.gov | Identified as a gene that alters LDL-C uptake. biorxiv.orgnih.gov |

The post-squalene phase of cholesterol biosynthesis involves a class of molecules known as steroidal triterpenes. mdpi.comnih.gov These compounds are characterized by a cholestane (B1235564) ring structure, and the pathway begins with lanosterol, the first sterol intermediate formed from the cyclization of squalene (B77637). mdpi.com From lanosterol, a cascade of reactions involving demethylation, dehydrogenation, and isomerization produces a series of structurally similar steroidal triterpene intermediates, culminating in cholesterol. mdpi.com

The complexity of this part of the pathway is immense, with about 20 different steroidal triterpenes created through the action of at least 11 enzymes. researchgate.netnih.gov The significant structural similarity among these intermediates poses a substantial challenge for research, as does the ability of enzymes like DHCR24 to act on multiple substrates. mdpi.com This enzymatic promiscuity is a primary reason why the precise sequence of reactions from lanosterol to cholesterol is not a single, linear path but a complex, branched network. researchgate.netmdpi.com A major hurdle for detailed research into late-stage cholesterol synthesis has been the lack of commercially available standards for many of these steroidal triterpene intermediates. researchgate.netnih.gov

Applications of Cholest 2 Ene and Its Derivatives in Advanced Chemical Research

Utilization as Key Synthetic Intermediates in Organic Synthesis

The distinct structure of cholest-2-ene makes it an attractive starting point for the synthesis of a wide array of steroidal compounds. ontosight.ai Organic chemists leverage its inherent reactivity to build complex molecular architectures that would be challenging to access through other synthetic routes. mdpi.com

Brassinosteroids (BRs) are a class of polyhydroxylated plant steroid hormones structurally similar to cholesterol-derived animal hormones. researchgate.net They are recognized as derivatives of 5α-cholestane and play a critical role in plant growth and development. researchgate.netfrontiersin.org Research has identified cholesterol as a key precursor for the biosynthesis of C27-brassinosteroids. frontiersin.orgfrontiersin.org

The biosynthetic pathway to C27-BRs involves several key enzymatic steps. The conversion of cholesterol to cholestanol (B8816890) is a crucial initial step, a reaction in which the DET2 gene, encoding a steroid 5α-reductase, is involved. nih.gov Further steps in the pathway are also mediated by specific enzymes; for instance, the DWF4 gene, which encodes a steroid 22-hydroxylase, is essential for the conversion of cholestanol to subsequent intermediates like 6-deoxo-28-norcathasterone. nih.gov It is likely that the same enzymatic machinery is responsible for synthesizing both 28-norcastasterone (B1253329) (a C27-BR) and castasterone (B119632) (a C28-BR). nih.gov Moreover, Cholest-2-en-6-one has been identified as a significant synthetic intermediate in the preparation of ecdysone (B1671078) and related insect moulting hormones. tandfonline.com

Table 1: Key Enzymes and Conversions in C27-Brassinosteroid Biosynthesis

| Precursor | Product | Key Enzyme/Gene | Reference |

|---|---|---|---|

| Cholesterol | Cholestanol | DET2 (Steroid 5α-reductase) | nih.gov |

| Cholestanol | 6-deoxo-28-norcathasterone | DWF4 (Steroid 22-hydroxylase) | nih.gov |

The structural framework of this compound and its close relative, cholesterol, serves as a versatile template for constructing more intricate steroidal molecules. ontosight.aimdpi.com The double bond in this compound offers a site for various chemical transformations, including addition reactions, which are characteristic of alkenes. ontosight.ai This reactivity allows for the introduction of diverse functional groups and the modification of the steroid nucleus to produce novel compounds. ontosight.aimdpi.com For example, cholesterol has been used as a starting material for the synthesis of 2-methoxybenzoate (B1232891) analogs by functionalizing the C-7 position of the steroid core. mdpi.com A convenient two-step synthesis transforms cholesterol into cholest-2-en-6-one, a valuable intermediate for other complex steroids like insect moulting hormones. tandfonline.com The ability to selectively modify the steroid skeleton is crucial for developing new therapeutic agents and research tools with specific biological activities. ontosight.aimdpi.com

Precursors for Brassinosteroids and Plant Hormones Research

Design and Synthesis of Novel Steroid-Based Research Probes

The unique physicochemical properties of the sterol backbone have been exploited to design and synthesize a variety of research probes. These probes are instrumental in studying biological processes and developing new materials. mdpi.comnih.govrsc.org

Studying the function of cholesterol in cell membranes often requires water-soluble analogs that can be used in physiological conditions. researchgate.net To this end, researchers have developed synthetic strategies to increase the aqueous solubility of cholesterol. researchgate.net One approach involves the substitution of the hydroxyl group at the C-3 position with hydrophilic chains like tetra(ethylene) glycol via a Williamson-type ether synthesis. researchgate.net Another method utilizes the reductive amination of pregnenolone's keto group to introduce water-solubilizing moieties. researchgate.net These modifications have successfully yielded derivatives with water solubility in the range of 1 to 6 mg/mL, a significant increase compared to cholesterol itself. researchgate.net The enhanced solubility allows for more effective investigation of cholesterol's role in cellular functions, particularly its interactions within cell membranes. researchgate.net

Table 2: Synthesized Water-Soluble Steroid Derivatives and Their Properties

| Compound Name | Synthetic Strategy | Water Solubility (mg/mL) | Reference |

|---|---|---|---|

| 3β-hydroxy-20-aza-(8-N-2,5-dioxaoctan)-pregnane | Reductive amination of pregnenolone (B344588) | ~1-6 | researchgate.net |

| 3β-hydroxy-20-aza-(12-N-3,6,9-trioxaundecan-1-ol)-pregnane | Reductive amination of pregnenolone | ~1-6 | researchgate.net |

Cholesterol and its derivatives are well-known for their ability to form ordered structures such as liquid crystals (LCs) and low-molecular-weight organogels (LMOGs). mdpi.comnih.govscispace.commdpi.com These properties arise from the rigid, anisotropic shape of the steroid nucleus. mdpi.com A notable example is a series of novel LC gelators synthesized by chemically linking cholesterol, a photosensitive azobenzene (B91143) unit, and a tetraphenylethylene (B103901) (TPE) moiety, which exhibits aggregation-induced emission (AIE). scispace.comrsc.org

These molecules, designated trans-Cn-Chol, where 'n' represents the length of an alkyl spacer, all display a smectic A (SmA) liquid crystal phase. scispace.comrsc.org Interestingly, their ability to form stable organogels is dependent on the spacer length; derivatives with longer spacers (n=3, 5) are effective gelators in various solvents, while those with shorter spacers (n=0, 1) are not. scispace.comrsc.org The resulting gels exhibit diverse supramolecular structures, including helical fibers and twisted ribbons. scispace.comrsc.org Furthermore, these materials are "smart," showing photo-responsive behavior where UV irradiation can induce a gel-sol or LC-isotropic phase transition, making them promising for applications in sensors and optoelectronics. scispace.comrsc.org

Table 3: Properties of Photo-Responsive Cholesterol-Based Liquid Crystal Gelators (trans-Cn-Chol)

| Compound | Spacer Length (n) | Liquid Crystal Phase | Gelation Ability | Photo-Responsive Properties | Reference |

|---|---|---|---|---|---|

| trans-C0-Chol | 0 | Smectic A | No | LC-Iso transition | scispace.comrsc.org |

| trans-C1-Chol | 1 | Smectic A | No | LC-Iso transition | scispace.comrsc.org |

| trans-C3-Chol | 3 | Smectic A | Yes | Gel-Sol transition, LC-Iso transition | scispace.comrsc.org |

The integration of cholesterol into polymer structures has led to a new class of materials with unique self-assembly and functional properties. mdpi.com Cholesterol can be incorporated as a pendant side-chain or as a terminal end-group on a polymer backbone. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to synthesize well-defined copolymers containing cholesteryl methacrylate (B99206) (CMA). acs.org

For instance, statistical copolymers of methacrylic acid (MAA) and CMA have been developed as potential pH-responsive systems for intracellular drug delivery. acs.org These P(MAA-co-CMA) copolymers exhibit pH-dependent phase transitions and can interact with and destabilize lipid membranes at acidic pH, a desirable feature for endosomal escape of therapeutic agents. acs.org Other examples include cholesteryl-end-capped polymers like Chol-P(NIPAAm-co-DMAAm), which are synthesized by reacting a hydroxyl-terminated precursor polymer with cholesteryl chloroformate. mdpi.com These amphiphilic polymers can self-assemble in aqueous solutions to form nanostructures like micelles, where the hydrophobic cholesterol units form the core and the hydrophilic polymer chains form the corona. mdpi.comresearchgate.net These materials are being explored for various biomedical applications, including as carriers for drug delivery. acs.org

Cholesterol Derivatives in Gelator and Liquid Crystal Research

Methodological Advancements in Analytical Research

Advancements in analytical chemistry have led to the development of highly sensitive and specific methods for the detection of steroidal compounds. While the focus of much of this research has been on cholesterol due to its biological significance and the substrate specificity of the enzymes employed, the principles and methodologies are foundational for the broader field of sterol analysis. The following sections detail the progress in enzyme electrode systems and flow systems for enzymatic reaction studies, which are primarily centered around the enzymatic reactions of 3-β-hydroxysteroids like cholesterol. The compound this compound, lacking the critical 3-β-hydroxyl group, is not a substrate for the primary enzyme, cholesterol oxidase, used in these systems. nih.gov

Development of Enzyme Electrode Systems for Analytical Purposes

Enzyme electrodes represent a significant leap in biosensor technology, offering rapid, specific, and low-cost analysis of various compounds, including sterols. These systems are built upon the principle of immobilizing an enzyme onto an electrode surface. The enzyme catalyzes a specific reaction with the target analyte, producing a detectable electrochemical signal.

In the context of sterol analysis, the most extensively used enzyme is cholesterol oxidase (ChOx). scirp.orgwikipedia.org This enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one, with the concurrent production of hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov The hydrogen peroxide is then electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the cholesterol concentration. jst.go.jpmdpi.com

Key Research Findings: